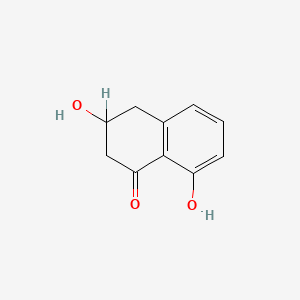
Vermelone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vermelone is a member of tetralins.
Applications De Recherche Scientifique
Melanin Biosynthesis in Fungi
Vermelone plays a significant role in the melanin biosynthesis pathway in fungi. Studies have shown its involvement in the conversion process from scytalone to vermelone, which is a critical step in producing melanin in fungi like Verticillium dahliae and Thielaviopsis basicola. This melanin is essential for the fungal cell walls and is linked to the pathogenicity of these fungi in agricultural contexts. The study of melanin biosynthesis, including the role of vermelone, has implications for understanding fungal growth and developing fungicides (Wheeler, 1982; Wheeler & Stipanovic, 1979).
Enzymatic Catalysis and Substrate Distortion
Vermelone's role has been explored in the context of enzymatic catalysis by scytalone dehydratase. Studies reveal that efficient catalysis in this enzyme's reactions requires significant substrate distortion, which is observed in the transformation of vermelone and other substrates. This research offers insights into the mechanisms of enzyme function and the importance of substrate structure in biochemical reactions (Ya-Jun Zheng, Basarab, & Jordan, 2002).
Tautomerism in Melanin Biosynthesis
Investigations into the naphthol reductase-catalyzed conversion of trihydroxynaphthalene (T3HN) to vermelone reveal insights into tautomerism within melanin biosynthesis. This research enhances our understanding of melanin production in fungi, with vermelone being a key intermediate in this process (Simpson & Weerasooriya, 2000).
Design Science Research in Information Systems
While not directly related to vermelone, several papers on the Design Science Research Methodology (DSRM) in information systems were identified in the search. These studies explore how scientific methods can be applied to design and evaluate information systems, reflecting the interdisciplinary nature of scientific research (Peffers et al., 2007; Absari, Djunaidy, & Susanto, 2022).
Propriétés
Numéro CAS |
59796-04-2 |
|---|---|
Nom du produit |
Vermelone |
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
3,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O3/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-3,7,11-12H,4-5H2 |
Clé InChI |
AQTKGZASUQVMEJ-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1C=CC=C2O)O |
SMILES canonique |
C1C(CC(=O)C2=C1C=CC=C2O)O |
Synonymes |
3,4-dihydro-3,8-dihydroxy-1(2H)-naphthalenone vermelone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



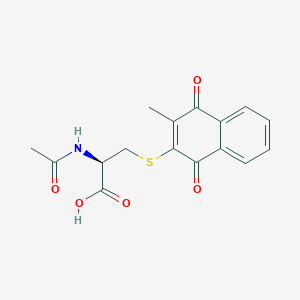
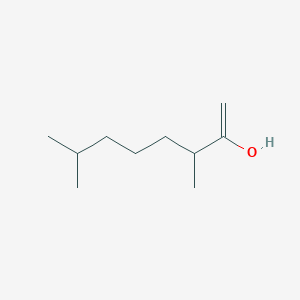
![[4-acetyloxy-6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-5-iodo-2-methyloxan-3-yl] acetate](/img/structure/B1206842.png)

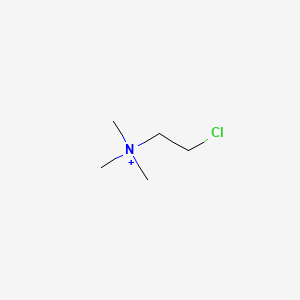
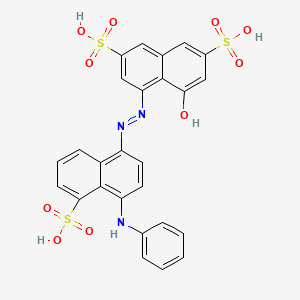


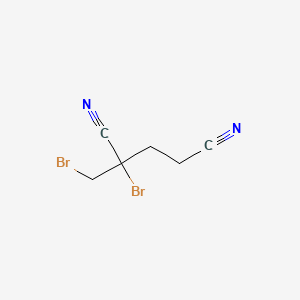


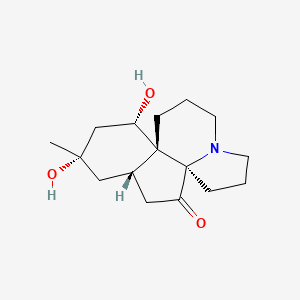
![(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1206861.png)
